1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23-18(11-16(22-23)14-7-3-2-4-8-14)19(25)20-12-15-13-21-24-10-6-5-9-17(15)24/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAHMGTZGYQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a pyrazole core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety and a phenyl group , contributing to its unique pharmacological properties. The presence of multiple nitrogen atoms in the structure enhances its interaction with biological targets.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : It has shown promising results as an inhibitor of specific kinases involved in inflammatory pathways. For instance, it inhibits the p38 MAPK pathway, which is crucial in cytokine production and inflammation management. Studies report IC50 values in the nanomolar range for p38 inhibition .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds possess moderate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of the compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced TNFα production in LPS-stimulated THP-1 cells with an effective concentration (EC50) of 18 nM, indicating its potential as an anti-inflammatory agent .
- Anticancer Potential : The compound's derivatives have been evaluated for anticancer activity. A related pyrazolo[1,5-a]pyrimidine showed notable cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance its efficacy in cancer therapy .
- Cytotoxicity Studies : In vitro assays have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyrazole, pyridine/pyrimidine rings, and linker groups. Below is a comparative analysis:
Key Observations:
- The tetrahydropyridine/pyrimidine rings (target compound, ) improve solubility compared to fully aromatic systems (e.g., ).
- Synthetic Yields : Carboxamide coupling via EDCI/HOBT typically achieves 60–70% yields (e.g., 3a–3e in ), suggesting the target compound’s synthesis would follow similar efficiency.
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto/Dice Indices : Used to quantify structural similarity. For example, the target compound’s pyrazole-tetrahydropyridine scaffold shares a Tanimoto score >0.7 with pyrazolo-pyrimidine analogs (e.g., ), indicating moderate similarity .
- Fragmentation Patterns : LC-MS/MS-based molecular networking (cosine scores) could cluster the target compound with pyrazolo-pyridine derivatives (e.g., ), as shared fragmentation ions (e.g., m/z 403.1 in ) suggest conserved structural motifs .
Crystallographic Validation
X-ray data for pyrazolo-pyrimidine analogs (e.g., compound 8b ) confirm regioselectivity and planar carboxamide conformations, critical for target engagement. The target compound’s tetrahydropyridine ring may adopt a chair conformation, influencing binding pocket interactions.
Functional Group Contributions
- Carboxamide Linker : Essential for hydrogen bonding with biological targets (e.g., kinases or GPCRs). Analog 3a’s carboxamide forms stable interactions in docking studies .
- Electron-Withdrawing Groups : Chloro (3a ) and trifluoromethyl () substituents enhance metabolic stability and binding affinity via hydrophobic interactions.
- Aromatic vs.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step cyclocondensation and functionalization. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, as seen in analogous compounds .
- Step 2: Introduction of the tetrahydropyrazolo[1,5-a]pyridine moiety via TFA-catalyzed reactions in toluene under reflux, similar to methods used for pyrazolo[3,4-b]pyridines .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Purity (>95%) is confirmed via HPLC and spectral consistency (NMR, IR) .
Structural Characterization
Q. Q2: Which analytical techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR Analysis: and NMR are essential for verifying substituent positions. For example, methyl groups on pyrazole rings typically resonate at δ 2.5–3.5 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy: Carboxamide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm) are key identifiers .
- Discrepancy Resolution: Compare experimental data with computational predictions (DFT) or re-synthesize intermediates to isolate spectral noise .
Biological Activity Profiling
Q. Q3: How can researchers design experiments to evaluate the biological activity of this compound, particularly for enzyme inhibition or anticancer applications?
Methodological Answer:
- In Vitro Assays: Use kinase inhibition assays (e.g., ADP-Glo™) or cell viability assays (MTT/XTT) against cancer cell lines. Pyrazolo-pyridine derivatives often target kinases like CDK or Aurora kinases .
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., PARP-1 or EGFR). The trifluoromethyl group in related compounds enhances hydrophobic interactions .
- Dose-Response Studies: Establish IC values using logarithmic concentration gradients (1 nM–100 μM) .
Stability and Storage
Q. Q4: What are the optimal storage conditions to maintain the stability of this compound, and how does structural sensitivity affect handling?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-protected containers under inert gas (N/Ar). The carboxamide group is prone to hydrolysis in humid conditions .
- Stability Testing: Monitor degradation via HPLC over 6–12 months. Lyophilization improves shelf life for hygroscopic derivatives .
Advanced Synthetic Challenges
Q. Q5: How can researchers address low yields in the final coupling step of the tetrahydropyrazolo-pyridine moiety?
Methodological Answer:
- Catalyst Optimization: Replace TFA with milder acids (e.g., p-TsOH) to reduce side reactions.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12 h reflux) to improve efficiency .
Computational and Mechanistic Studies
Q. Q6: What computational methods are recommended to elucidate the reaction mechanism of pyrazole-pyridine fusion?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states and energy barriers. B3LYP/6-31G(d) is suitable for predicting cyclization pathways .
- Kinetic Isotope Effects (KIE): Study deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .
Contradictory Bioactivity Data
Q. Q7: How should researchers resolve contradictions in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .
- Batch Analysis: Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
- Meta-Analysis: Cross-reference with structural analogs (e.g., trifluoromethyl vs. nitro substituents) to identify SAR trends .
Derivative Design for Enhanced Activity
Q. Q8: What strategies can optimize the bioactivity of this compound through structural modification?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF, -NO) at the phenyl ring to enhance target binding .
- Scaffold Hopping: Replace the tetrahydropyridine ring with pyrazolo[5,1-d][1,2,5]triazepine to probe ring size effects .
- Prodrug Design: Esterify the carboxamide to improve bioavailability, followed by in vivo hydrolysis studies .
Reaction Scale-Up Challenges
Q. Q9: What are critical considerations for scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Solvent Efficiency: Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to reduce waste .
- Catalyst Recovery: Use immobilized acid catalysts (e.g., silica-supported TFA) for recyclability .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
Handling Hazardous Intermediates
Q. Q10: How can researchers mitigate risks when handling toxic intermediates like nitro or sulfonyl precursors?
Methodological Answer:
- Substitution: Replace nitro groups with safer bioisosteres (e.g., cyano or trifluoromethyl) where possible .
- Engineering Controls: Use fume hoods with HEPA filters and closed-system reactors for volatile intermediates .
- Waste Management: Neutralize acidic byproducts with aqueous NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
